molecular formula C10H14ClN3O B13453612 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide

2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide

Cat. No.: B13453612
M. Wt: 227.69 g/mol
InChI Key: GTKRJWFBVNWQLM-UHFFFAOYSA-N
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Description

2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chloroacetamide group attached to a tetrahydroindazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

Scientific Research Applications

2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide

InChI

InChI=1S/C10H14ClN3O/c11-5-10(15)12-6-9-7-3-1-2-4-8(7)13-14-9/h1-6H2,(H,12,15)(H,13,14)

InChI Key

GTKRJWFBVNWQLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CNC(=O)CCl

Origin of Product

United States

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